Doxacurium chloride Doxacurium chloride Doxacurium chloride is a long-acting, nondepolarizing skeletal muscle relaxant for intravenous administration.
Brand Name: Vulcanchem
CAS No.: 106819-53-8
VCID: VC20812522
InChI: InChI=1S/C56H78N2O16.ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;/h29-34,39-40H,15-28H2,1-14H3;1H/q+2;/p-1
SMILES: C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]
Molecular Formula: C56H78ClN2O16+
Molecular Weight: 1070.7 g/mol

Doxacurium chloride

CAS No.: 106819-53-8

Cat. No.: VC20812522

Molecular Formula: C56H78ClN2O16+

Molecular Weight: 1070.7 g/mol

* For research use only. Not for human or veterinary use.

Doxacurium chloride - 106819-53-8

Specification

Description Doxacurium chloride is a long-acting, nondepolarizing skeletal muscle relaxant for intravenous administration.
CAS No. 106819-53-8
Molecular Formula C56H78ClN2O16+
Molecular Weight 1070.7 g/mol
IUPAC Name bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;chloride
Standard InChI InChI=1S/C56H78N2O16.ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;/h29-34,39-40H,15-28H2,1-14H3;1H/q+2;/p-1
Standard InChI Key NLMCNXZYBWXUTN-UHFFFAOYSA-M
Isomeric SMILES C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]
SMILES C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]
Canonical SMILES C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-]

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